molecular formula C18H15Br2NO2 B287970 4-bromo-2-[(E)-3-(4-bromophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

4-bromo-2-[(E)-3-(4-bromophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

Número de catálogo B287970
Peso molecular: 437.1 g/mol
Clave InChI: PBEBYTWSVFEKNL-BJMVGYQFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-bromo-2-[(E)-3-(4-bromophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as LY294002, and it is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K).

Mecanismo De Acción

The mechanism of action of 4-bromo-2-[(E)-3-(4-bromophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one involves the inhibition of PI3K. PI3K is an enzyme that phosphorylates phosphatidylinositol in the cell membrane, leading to the activation of downstream signaling pathways, including the Akt pathway. By inhibiting PI3K, 4-bromo-2-[(E)-3-(4-bromophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one blocks the activation of the Akt pathway, leading to the inhibition of cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
4-bromo-2-[(E)-3-(4-bromophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that it inhibits tumor growth in animal models of cancer. Additionally, it has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 4-bromo-2-[(E)-3-(4-bromophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one in lab experiments is its potency as a PI3K inhibitor. This makes it a useful tool for studying the PI3K/Akt signaling pathway and its involvement in various cellular processes. However, one of the limitations of using this compound is its potential off-target effects, which may complicate the interpretation of results.

Direcciones Futuras

There are several future directions for the study of 4-bromo-2-[(E)-3-(4-bromophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one. One area of research is the development of more potent and selective PI3K inhibitors. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential off-target effects.

Métodos De Síntesis

The synthesis of 4-bromo-2-[(E)-3-(4-bromophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one involves several steps. The first step is the preparation of 2,4,6-trien-1-one, which is achieved by reacting 2,4-pentanedione with malononitrile in the presence of ammonium acetate. The second step is the bromination of the 2,4,6-trien-1-one using bromine and acetic acid. The third step is the reaction of the brominated 2,4,6-trien-1-one with ethylamine and propargyl bromide to obtain the final product, 4-bromo-2-[(E)-3-(4-bromophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one.

Aplicaciones Científicas De Investigación

4-bromo-2-[(E)-3-(4-bromophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one has been extensively studied for its potential applications in various fields of research. It is primarily used as a PI3K inhibitor, which makes it a useful tool for studying the PI3K/Akt signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of this pathway has been implicated in the development of various diseases, including cancer, diabetes, and cardiovascular diseases.

Propiedades

Nombre del producto

4-bromo-2-[(E)-3-(4-bromophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

Fórmula molecular

C18H15Br2NO2

Peso molecular

437.1 g/mol

Nombre IUPAC

4-bromo-2-[(E)-3-(4-bromophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H15Br2NO2/c1-2-21-16-9-8-14(20)11-15(18(16)23)17(22)10-5-12-3-6-13(19)7-4-12/h3-11H,2H2,1H3,(H,21,23)/b10-5+

Clave InChI

PBEBYTWSVFEKNL-BJMVGYQFSA-N

SMILES isomérico

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)Br)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)Br)Br

SMILES canónico

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)Br)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.